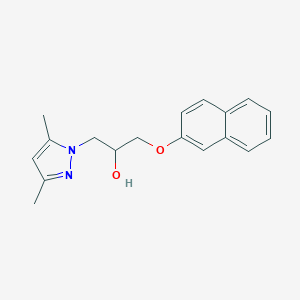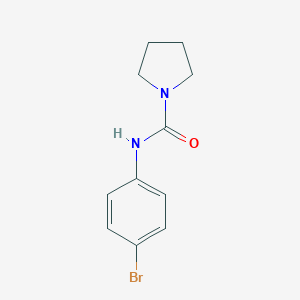
N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide, also known as MNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of certain receptors in the brain. Specifically, this compound has been shown to interact with the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of certain receptors in the brain. These effects could potentially lead to the development of new treatments for various diseases and disorders, such as Alzheimer's disease, depression, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide for lab experiments is its potency and specificity. This compound has been shown to have potent inhibitory effects on certain enzymes and to modulate the activity of certain receptors in the brain, making it a valuable tool for studying these processes. However, one limitation of this compound is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide, including the development of new drugs based on its structure, the study of its effects on other receptors and enzymes, and the investigation of its potential therapeutic effects in various diseases and disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, this compound has the potential to be a valuable tool for scientific research and drug discovery, and further investigation is warranted.
Métodos De Síntesis
N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide can be synthesized through a series of chemical reactions, starting with the reaction between 2-naphthalenesulfonyl chloride and N-methylpiperazine. The resulting compound is then reacted with 4-methylbenzoyl chloride to form this compound. This synthesis method has been described in detail in various scientific publications.
Aplicaciones Científicas De Investigación
N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, this compound has been found to have potent inhibitory effects on certain enzymes, making it a promising candidate for the development of new drugs. In neuroscience, this compound has been shown to modulate the activity of certain receptors in the brain, which could lead to the development of new treatments for neurological disorders. In drug discovery, this compound has been used as a starting point for the synthesis of new compounds with potential therapeutic effects.
Propiedades
IUPAC Name |
N-methyl-N-(4-methylphenyl)-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-18-7-10-21(11-8-18)24(2)23(27)25-13-15-26(16-14-25)30(28,29)22-12-9-19-5-3-4-6-20(19)17-22/h3-12,17H,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTAFHFBYRSNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


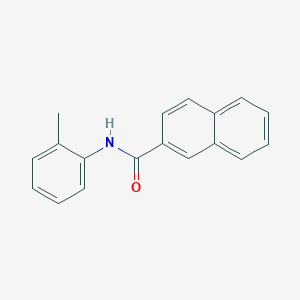

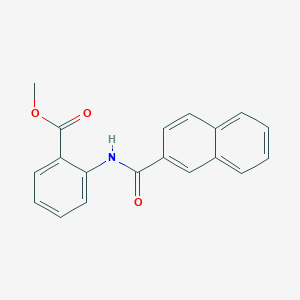
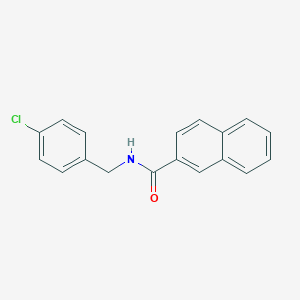
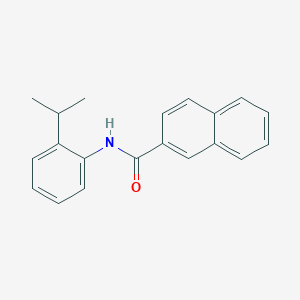
![N-[2-(hydroxymethyl)phenyl]-2-naphthamide](/img/structure/B496982.png)
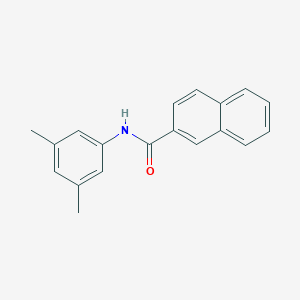
![N-[2-(methylsulfanyl)phenyl]-2-naphthamide](/img/structure/B496988.png)



